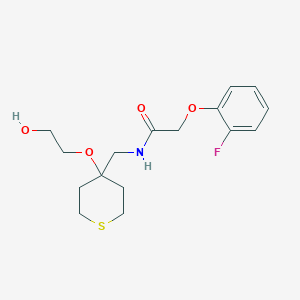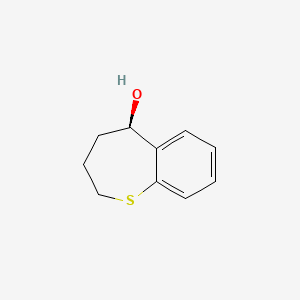
2-(3-chlorophenyl)-N-(1-cyanocyclohexyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-chlorophenyl)-N-(1-cyanocyclohexyl)acetamide, also known as Ketamine, is a well-known dissociative anesthetic drug that is widely used in both human and veterinary medicine. Ketamine has been approved by the US Food and Drug Administration (FDA) for use as an anesthetic and analgesic agent. It is also used as a recreational drug due to its hallucinogenic properties. Ketamine is a Schedule III controlled substance in the United States.
Mecanismo De Acción
2-(3-chlorophenyl)-N-(1-cyanocyclohexyl)acetamide works by blocking the N-methyl-D-aspartate (NMDA) receptors in the brain. This results in the inhibition of glutamate neurotransmission, which is responsible for the perception of pain and the regulation of mood. 2-(3-chlorophenyl)-N-(1-cyanocyclohexyl)acetamide also increases the release of certain neurotransmitters, such as dopamine and serotonin, which are associated with positive mood and reward.
Biochemical and physiological effects:
2-(3-chlorophenyl)-N-(1-cyanocyclohexyl)acetamide has been found to have a wide range of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause respiratory depression and apnea. 2-(3-chlorophenyl)-N-(1-cyanocyclohexyl)acetamide also causes an increase in cerebral blood flow and intracranial pressure. In addition, it has been found to have anti-inflammatory and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-chlorophenyl)-N-(1-cyanocyclohexyl)acetamide has several advantages for use in laboratory experiments. It is a potent and fast-acting anesthetic agent, which makes it useful for certain surgical procedures. It also has analgesic properties, which can be useful for studying pain perception. However, 2-(3-chlorophenyl)-N-(1-cyanocyclohexyl)acetamide has several limitations, including its potential for abuse and its effects on cardiovascular and respiratory function.
Direcciones Futuras
There are several future directions for research on 2-(3-chlorophenyl)-N-(1-cyanocyclohexyl)acetamide. One area of interest is the development of new therapeutic applications for the drug, particularly in the treatment of addiction and alcoholism. Another area of interest is the development of new formulations of 2-(3-chlorophenyl)-N-(1-cyanocyclohexyl)acetamide that have fewer side effects and a lower potential for abuse. Finally, there is a need for further research into the long-term effects of 2-(3-chlorophenyl)-N-(1-cyanocyclohexyl)acetamide use, particularly in relation to its effects on cognitive function and mental health.
Métodos De Síntesis
2-(3-chlorophenyl)-N-(1-cyanocyclohexyl)acetamide can be synthesized by reacting cyclohexanone with chlorobenzene and methylamine. The reaction results in the formation of 2-(3-chlorophenyl)-N-methylcyclohexanamine, which is then converted to 2-(3-chlorophenyl)-N-(1-cyanocyclohexyl)acetamide by reacting it with acetic anhydride.
Aplicaciones Científicas De Investigación
2-(3-chlorophenyl)-N-(1-cyanocyclohexyl)acetamide has been extensively studied for its potential therapeutic effects in various psychiatric and neurological disorders. It has been found to be effective in treating depression, anxiety, post-traumatic stress disorder (PTSD), and chronic pain. 2-(3-chlorophenyl)-N-(1-cyanocyclohexyl)acetamide has also been studied for its potential use in treating addiction and alcoholism.
Propiedades
IUPAC Name |
2-(3-chlorophenyl)-N-(1-cyanocyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O/c16-13-6-4-5-12(9-13)10-14(19)18-15(11-17)7-2-1-3-8-15/h4-6,9H,1-3,7-8,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDNPKMQIMOJQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenyl)-N-(1-cyanocyclohexyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

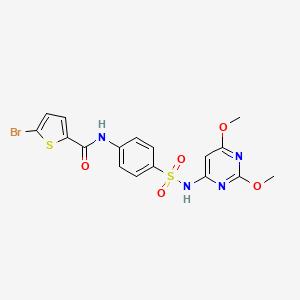
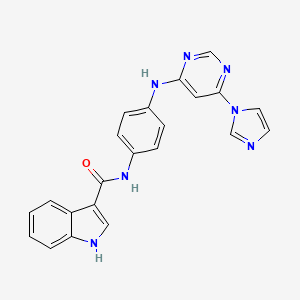
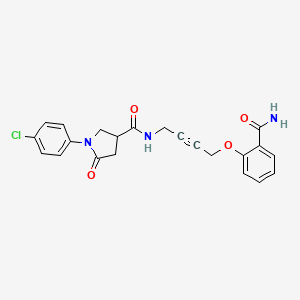
![{[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]methyl}(methyl)amine dihydrochloride](/img/structure/B2936803.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2936804.png)
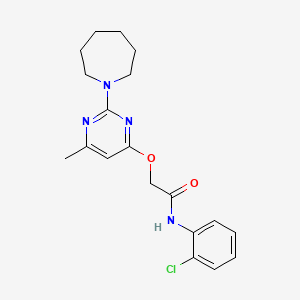
![[2-(4-bromophenyl)sulfanylpyridin-3-yl]methyl N-(2-methylphenyl)carbamate](/img/structure/B2936808.png)
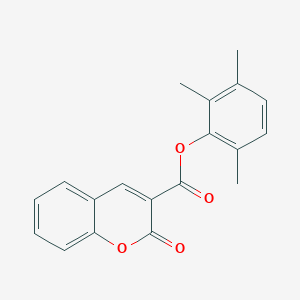

![N-(3,4-dimethoxyphenethyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2936811.png)
methanamine](/img/structure/B2936812.png)
![(E)-1-(4-Chlorophenyl)-3-(methoxyamino)-2-[(E)-methoxyiminomethyl]prop-2-en-1-one](/img/structure/B2936813.png)
